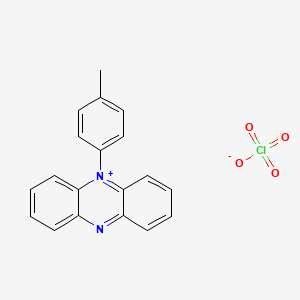
N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research. CF3 is a member of the imidazole family, which is a class of organic compounds that contain a five-membered ring structure with two nitrogen atoms. CF3 is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.
Wirkmechanismus
CF3 inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function of breaking and rejoining DNA strands. This leads to the accumulation of DNA damage and ultimately results in cell death. CF3 also inhibits the activity of parasitic cysteine proteases by binding to the active site of the enzyme and preventing it from cleaving its substrate. This leads to the inhibition of parasite growth and replication.
Biochemical and physiological effects:
CF3 has been shown to have potent anti-cancer and anti-parasitic activity in vitro and in vivo. In addition, CF3 has been shown to have low toxicity to normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CF3 in lab experiments is its potent inhibitory activity against certain enzymes, which allows for the study of the biochemical and physiological effects of enzyme inhibition. However, one limitation of using CF3 is its relatively complex synthesis method, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several potential future directions for research on CF3. One area of interest is the development of CF3 derivatives with improved potency and selectivity for certain enzymes. Another area of interest is the investigation of the potential use of CF3 in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CF3 inhibition and to determine its potential as a therapeutic agent.
Synthesemethoden
CF3 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis starts with the reaction of 3-chloro-4-fluoroaniline with 2-methyl-4-nitroimidazole in the presence of a base. The resulting product is then reacted with acetic anhydride to form the final product, CF3.
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied for its potential use in treating various diseases, including cancer, bacterial infections, and parasitic infections. CF3 is a potent inhibitor of certain enzymes, including topoisomerase II and parasitic cysteine proteases, which are essential for the survival and replication of cancer cells and parasites, respectively.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O3/c1-7-15-11(18(20)21)5-17(7)6-12(19)16-8-2-3-10(14)9(13)4-8/h2-5H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGFWMBNDIRCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)




![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5010619.png)
![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5010649.png)
![1-[2-(4-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5010651.png)
![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)
